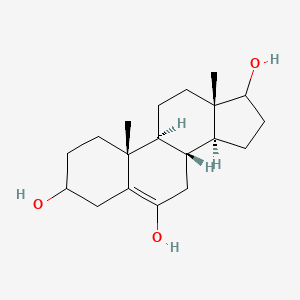
Androst-5-ene-3,6,17-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-ene-3,6,17-triol: is a steroidal compound with the molecular formula C19H30O3 . It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its steroid backbone. This compound is part of the androstane family and is structurally related to other androstene steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of androst-5-ene-3,6,17-triol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of androst-5-ene-3,17-dione at the 6th position. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation and reduction reactions. The process is optimized for yield and purity, often involving chromatographic purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Androst-5-ene-3,6,17-triol can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, which can then be substituted with nucleophiles.
Major Products:
Oxidation: Formation of androst-5-ene-3,6,17-trione.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of various substituted androst-5-ene derivatives.
Applications De Recherche Scientifique
Chemistry: Androst-5-ene-3,6,17-triol is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor to other biologically active steroids.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. It is also studied for its role in hormone regulation and metabolism.
Industry: In the pharmaceutical industry, this compound is used in the development of steroid-based drugs. Its derivatives are explored for various medicinal properties.
Mécanisme D'action
Androst-5-ene-3,6,17-triol exerts its effects through interactions with steroid hormone receptors and enzymes involved in steroid metabolism. It can modulate the activity of nuclear hormone receptors, influencing gene expression and cellular responses. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Androst-5-ene-3,17-diol: A related compound with hydroxyl groups at the 3rd and 17th positions.
Androst-5-ene-3,7,17-triol: Another triol with hydroxyl groups at the 3rd, 7th, and 17th positions.
Androst-5-ene-3,11,17-triol: A triol with hydroxyl groups at the 3rd, 11th, and 17th positions.
Uniqueness: Androst-5-ene-3,6,17-triol is unique due to the specific placement of its hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable for targeted research and therapeutic applications.
Propriétés
Formule moléculaire |
C19H30O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-14,17,20-22H,3-10H2,1-2H3/t11?,12-,13-,14-,17?,18+,19-/m0/s1 |
Clé InChI |
NIDCVAGWUPRSFF-JIOOIZBISA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC(=C4[C@@]3(CCC(C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(=C4C3(CCC(C4)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















